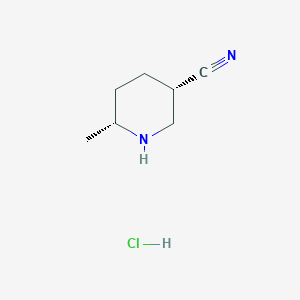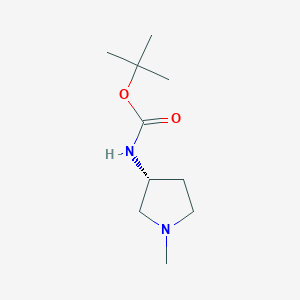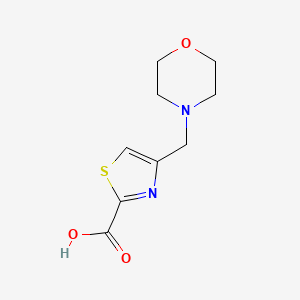
2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile is a chemical compound that is commonly known as MDMB-4en-PINACA. It is a synthetic cannabinoid that is often used in scientific research to study the effects of cannabinoids on the human body. MDMB-4en-PINACA is a potent agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. In
Scientific Research Applications
Structural and Optical Characteristics
Research on pyridine derivatives has demonstrated their potential in the fabrication of devices due to their structural and optical properties. For instance, the study of pyrazolo pyridine derivatives highlighted their application in developing photosensors and understanding the conduction mechanisms in devices. This was achieved through the characterization of their thermal, structural, optical, and diode characteristics, revealing insights into their polycrystalline nature, optical energy gaps, and device fabrication techniques (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Reactivity
The synthesis of new pyridine and fused pyridine derivatives has been a subject of interest, providing pathways to isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and other complex structures. These synthetic pathways not only expand the chemical space of pyridine derivatives but also offer a foundation for developing novel compounds with potential applications in various fields, including materials science and pharmaceutical research (Al-Issa, 2012).
Molecular Docking and In Vitro Screening
Another application of pyridine derivatives in scientific research is found in molecular docking and in vitro screening. These methods are instrumental in the discovery and development of compounds with antimicrobial and antioxidant activities. By synthesizing novel pyridine derivatives and evaluating their biological activities through molecular docking screenings, researchers can identify promising candidates for further development into therapeutic agents (Flefel et al., 2018).
Corrosion Inhibition
Pyridine derivatives have also been studied for their corrosion inhibition properties, particularly in protecting metals from corrosion in acidic environments. This application is crucial in extending the lifespan of metal components in industrial settings, highlighting the practical implications of research on pyridine derivatives in materials science (Ansari, Quraishi, & Singh, 2015).
properties
IUPAC Name |
2-methyl-6-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-14-6-8-16(9-7-14)20-12-18(19(13-24)15(2)25-20)17-10-21(26-3)23(28-5)22(11-17)27-4/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQOTZQDIVIXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C(=C3)OC)OC)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2717170.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2717173.png)
![N-[3-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2717175.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2717178.png)
![2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2717179.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2717182.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid](/img/structure/B2717187.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2717188.png)


